molecular formula C14H16N2O3S B2700413 4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097868-52-3

4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2700413
CAS No.: 2097868-52-3
M. Wt: 292.35
InChI Key: BHRJVUVFYVQTNI-UHFFFAOYSA-N
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Description

4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyano group, a hydroxycyclohexene moiety, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the hydroxycyclohexene moiety: This can be achieved through the reduction of a suitable cyclohexenone derivative.

    Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the sulfonamide group can form strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c15-10-12-4-6-13(7-5-12)20(18,19)16-11-14(17)8-2-1-3-9-14/h2,4-8,16-17H,1,3,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRJVUVFYVQTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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